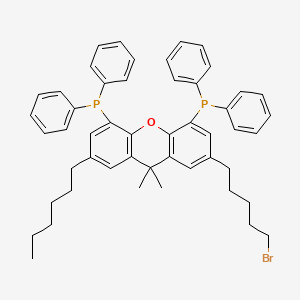
(2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): is a complex organic compound that features a xanthene core substituted with bromopentyl, hexyl, and diphenylphosphine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Bromopentyl Group: The bromopentyl group can be introduced via a nucleophilic substitution reaction, where a suitable xanthene derivative is reacted with 1-bromopentane in the presence of a base.
Addition of the Hexyl Group: The hexyl group can be added through a similar nucleophilic substitution reaction, using 1-hexyl bromide as the alkylating agent.
Attachment of Diphenylphosphine Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine groups, forming phosphine oxides.
Reduction: Reduction reactions can occur at the bromopentyl group, converting it to a pentyl group.
Substitution: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of pentyl-substituted derivatives.
Substitution: Formation of azide or cyanide-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine
Drug Development: Its derivatives may have potential as therapeutic agents, particularly in targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability.
Mécanisme D'action
The mechanism by which (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) exerts its effects depends on its application:
Catalysis: The compound acts as a ligand, coordinating to a metal center and influencing the electronic and steric properties of the catalyst.
Bioconjugation: It forms covalent bonds with biomolecules, enabling the study of biological interactions.
Drug Development: It interacts with specific molecular targets, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(triphenylphosphine)
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide)
Uniqueness
- Electronic Properties : The presence of diphenylphosphine groups provides unique electronic properties compared to triphenylphosphine derivatives.
- Reactivity : The compound’s reactivity is influenced by the specific substituents on the xanthene core, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C50H53BrOP2 |
|---|---|
Poids moléculaire |
811.8 g/mol |
Nom IUPAC |
[2-(5-bromopentyl)-5-diphenylphosphanyl-7-hexyl-9,9-dimethylxanthen-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C50H53BrOP2/c1-4-5-6-12-23-38-34-44-48(46(36-38)53(40-25-14-7-15-26-40)41-27-16-8-17-28-41)52-49-45(50(44,2)3)35-39(24-13-11-22-33-51)37-47(49)54(42-29-18-9-19-30-42)43-31-20-10-21-32-43/h7-10,14-21,25-32,34-37H,4-6,11-13,22-24,33H2,1-3H3 |
Clé InChI |
HHOVBZXNAPCNEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)

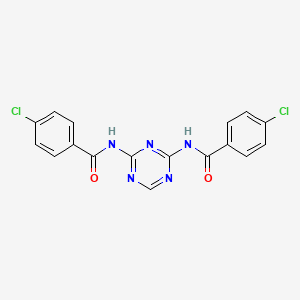
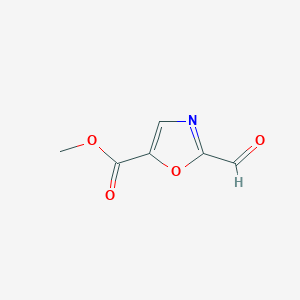
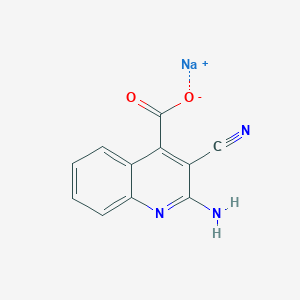
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
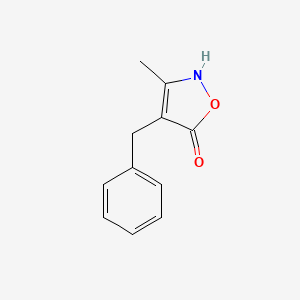


![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)


